molecular formula C11H16O B14717409 2,6-Dimethyl-4-propylphenol CAS No. 13037-82-6

2,6-Dimethyl-4-propylphenol

Cat. No.: B14717409
CAS No.: 13037-82-6
M. Wt: 164.24 g/mol
InChI Key: HJZJMARGPNJHHG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propylphenol (CAS# 13037-82-6) is an organic compound with the molecular formula C11H16O and a molecular weight of 164.244 g/mol . It belongs to the broad class of phenolic compounds, which are frequently investigated as constituents of plant essential oils and as products from the pyrolysis of lignin, a major component of biomass . Phenolic compounds of this nature are of significant research interest due to their diverse pharmacological potential, which can include antioxidant, anti-inflammatory, antimicrobial, and antitumor activities, as properties are often linked to the chemical diversity within essential oils . Researchers study these and related phenylpropanoids to understand their mechanisms of action, which can involve interference with biological processes at a cellular level and interaction with various biological targets . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13037-82-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,6-dimethyl-4-propylphenol

InChI

InChI=1S/C11H16O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h6-7,12H,4-5H2,1-3H3

InChI Key

HJZJMARGPNJHHG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Heterocyclic Conjugation and Hybrid Molecule Design

The strategic incorporation of heterocyclic moieties into the 2,6-dimethyl-4-propylphenol scaffold represents a pivotal approach in medicinal chemistry and materials science. This molecular hybridization aims to synergize the inherent properties of the phenolic core with the diverse functionalities of heterocyclic systems, leading to novel compounds with potentially enhanced or entirely new biological activities and material characteristics. The design of these hybrid molecules often involves linking the phenol (B47542) through its hydroxyl group or an activated position on the aromatic ring to a heterocyclic system via a stable covalent bond.

Research into the synthesis of hybrid molecules from substituted phenols and heterocycles has explored various strategies to create these conjugated systems. While direct studies on this compound are limited in publicly available literature, the principles of such synthetic transformations can be inferred from work on structurally related 2,6-dialkylphenols. These methodologies provide a foundational framework for the prospective development of this compound-heterocyclic conjugates.

One prominent strategy involves the coupling of the phenolic compound with a pre-functionalized heterocycle. For instance, the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, has been utilized to create dihydropyridine (B1217469) rings incorporating a 2,6-dimethylphenyl group. Although this example does not feature the 4-propyl substituent, it demonstrates the feasibility of constructing a heterocyclic system directly attached to the substituted phenyl ring. In a notable variation of the Hantzsch reaction involving o-methoxybenzaldehyde and methyl-3-aminocrotonate, an unusual cyclization led to the formation of a substituted pyran, highlighting the diverse reactivity and potential for novel heterocyclic scaffolds. nih.gov

The design of such hybrid molecules is often guided by the desired biological target or material property. For example, in the development of novel general anesthetics, various 2,6-disubstituted phenol derivatives have been synthesized and evaluated. nih.gov While these may not all be heterocyclic conjugates, the structure-activity relationship studies provide valuable insights into how modifications to the phenolic core influence biological activity. nih.gov

The following table summarizes key findings from research on related substituted phenol-heterocyclic hybrid molecules, offering a glimpse into the potential for this compound in this domain.

Parent Phenol StructureHeterocyclic MoietySynthetic MethodKey Finding
o-MethoxybenzaldehydeSubstituted PyranModified Hantzsch CondensationUnusual cyclization leading to a pyran derivative instead of the expected dihydropyridine. nih.gov
2,6-Disubstituted PhenolsNot specifiedVariousDevelopment of novel general anesthetics with improved profiles compared to propofol. nih.gov

Future research could focus on the direct coupling of this compound with various nitrogen-containing heterocycles, such as pyridines, pyrimidines, or imidazoles, which are known to be important pharmacophores. Such hybrid molecules could exhibit a range of biological activities, from antimicrobial and antioxidant to potential applications as ligands for metal complexes or as building blocks for functional polymers. The synthesis could be achieved through established coupling reactions, potentially requiring activation of either the phenolic hydroxyl group or the heterocyclic ring.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,6-dimethyl-4-propylphenol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The aromatic protons typically appear as a singlet due to their symmetrical substitution pattern. The propyl group exhibits distinct multiplets for the -CH₂- and -CH₃ groups, with coupling patterns that reveal their connectivity. The methyl protons on the aromatic ring also produce a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and alkyl substituents. The carbons of the propyl and methyl groups resonate at characteristic upfield positions.

Detailed ¹H and ¹³C NMR spectral data for related phenol (B47542) compounds are available and serve as a reference for the interpretation of the spectrum of this compound. rsc.org The specific chemical shifts are crucial for confirming the substitution pattern on the phenol ring. researchgate.netdntb.gov.ua

Mass Spectrometry (MS) Techniques in Compound Identification and Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (164.24 g/mol ). nih.gov Additionally, a characteristic fragmentation pattern is observed, which provides structural information. For instance, the fragmentation of substituted phenols often involves the loss of alkyl groups. nist.govnist.gov GC-MS has been successfully applied to profile phytoconstituents in plant extracts, where various phenol derivatives have been identified. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is another valuable tool for the analysis of this compound, particularly for samples in the liquid phase. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. This is advantageous for accurately determining the molecular weight.

HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov This technique is particularly useful for analyzing complex mixtures, such as those found in environmental or biological samples. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to specific functional groups.

Key vibrational frequencies for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands are found just below 3000 cm⁻¹, corresponding to the methyl and propyl groups.

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is associated with the C-O bond of the phenol.

The NIST Chemistry WebBook provides reference IR spectra for related compounds like 2,6-dimethylphenol (B121312), which can be used for comparative analysis. nist.govnist.gov

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for separating phenolic compounds. sielc.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. sielc.com The method can be optimized by adjusting the mobile phase composition and pH. sielc.com

Gas Chromatography (GC): As mentioned in the context of GC-MS, gas chromatography is an excellent technique for separating volatile compounds. The choice of the stationary phase in the GC column is critical for achieving good separation of isomers and related compounds.

The combination of these chromatographic techniques with spectroscopic methods provides a powerful workflow for the comprehensive analysis of this compound in various matrices. acs.org

Mechanistic Investigations of Reaction Pathways Involving 2,6 Dimethyl 4 Propylphenol

Catalytic Reaction Mechanism Elucidation

The catalytic conversion of 2,6-dimethyl-4-propylphenol involves a series of complex reactions, the pathways of which are highly dependent on the type of catalyst and reaction conditions employed. Understanding these mechanisms is key to controlling product selectivity and process efficiency.

Role of Catalysts and Co-catalysts in Phenolic Transformations

The transformation of this compound is significantly influenced by the choice of catalysts and co-catalysts. Noble metals, particularly platinum and palladium, are recognized for their high activity in the hydrogenation of aromatic compounds. frontiersin.org For instance, supported platinum catalysts are effective in various hydrogenation reactions within the fine chemical industry. frontiersin.org In the context of phenolic compounds, bifunctional catalysts combining a metal function with an acidic support play a critical role in hydrodeoxygenation (HDO) reactions.

A notable example, though not directly involving this compound, is the HDO of 2,5-dimethyltetrahydrofuran (B89747) over a Pt–CsPW catalyst, which comprises platinum nanoparticles and a cesium salt of a heteropoly acid. researchgate.net This system efficiently produces n-hexane, highlighting the cooperative action of metal and acid sites. researchgate.net

In the dealkylation of alkylphenols, zeolites such as H-ZSM-5 are commonly employed. rsc.org The presence of water as a co-catalyst is often crucial in these reactions. Water can prevent rapid catalyst deactivation by competitively adsorbing on the active sites and facilitating the desorption of phenolic products, thereby preventing the formation of deactivating coke precursors. rsc.org Furthermore, in steam dealkylation processes, the addition of alkali metal salts, such as potassium hydroxide, has been shown to reduce catalyst deactivation and improve selectivity towards the desired phenol (B47542) product.

Hydrogenation and Deoxygenation Pathways

The hydrogenation and deoxygenation of this compound can proceed through several pathways, leading to a variety of products. The specific route taken is largely dictated by the catalyst and reaction conditions.

Hydrogenation of the aromatic ring is a common pathway, particularly with noble metal catalysts like platinum and rhodium. This can lead to the formation of 2,6-dimethyl-4-propylcyclohexanol, and under more severe conditions, complete saturation to 2,6-dimethyl-4-propylcyclohexane.

Hydrodeoxygenation (HDO) is a key process for upgrading biomass-derived phenols and involves the removal of the hydroxyl group. For a related compound, guaiacol (B22219), HDO can proceed via three main initial pathways: dehydroxylation, demethylation, and demethoxylation. researchgate.net By analogy, the HDO of this compound would primarily involve direct deoxygenation (hydrogenolysis of the C-OH bond) to produce propylbenzene (B89791) and its subsequent hydrogenation products. Another potential pathway involves the initial hydrogenation of the aromatic ring followed by dehydration. For instance, the HDO of phenol over a Ru/Nb2O5-MC catalyst in a biphasic system showed high selectivity to benzene, with water playing a beneficial role in suppressing side reactions. nih.gov

A generalized reaction scheme for phenol hydrodeoxygenation highlights three potential pathways:

Direct Deoxygenation (DDO): The direct cleavage of the C-OH bond to form the corresponding aromatic hydrocarbon.

Hydrogenation-Dehydration (HYD): Initial hydrogenation of the aromatic ring to form a cyclohexanol (B46403) intermediate, followed by dehydration and further hydrogenation.

Tautomerization-Hydrogenation-Dehydration: Tautomerization to a cyclohexadienone, followed by hydrogenation and dehydration. rsc.org

The prevalence of each pathway depends on the catalyst's properties. For instance, some catalysts may favor the direct C-O bond cleavage, while others may promote ring saturation first.

Dealkylation and Aromatization Mechanisms

Dealkylation is a significant reaction pathway for this compound, leading to the formation of phenol and propylene. This reaction is of particular interest in the context of valorizing lignin-derived feedstocks. Zeolite catalysts, such as H-ZSM-5, are highly effective for this transformation. rsc.org

Studies on the dealkylation of 4-n-propylphenol, a close structural analog, have provided valuable mechanistic insights. The reaction proceeds via an acid-catalyzed mechanism within the zeolite pores. The reactivity of different alkylphenols is influenced by the stability of the carbenium ion intermediate formed during the cleavage of the alkyl chain. For instance, 4-isopropylphenol (B134273) is significantly more reactive than 4-n-propylphenol due to the formation of a more stable secondary carbenium ion. rsc.org The presence of water is beneficial, as it can prevent the deactivation of the catalyst by hindering the formation of strongly bound phenolate (B1203915) species. rsc.org

The general mechanism for the dealkylation of 4-alkylphenols over H-ZSM-5 is believed to involve the protonation of the aromatic ring, followed by the cleavage of the C-C bond between the alkyl group and the ring, releasing an olefin and the corresponding phenol.

Aromatization, in the context of phenolic compounds, can refer to the formation of more complex aromatic structures through condensation and dehydrogenation reactions, particularly at higher temperatures. In the presence of alkali catalysts, the thermal degradation of sodium phenolates proceeds via a radical mechanism initiated by the homolytic cleavage of substituents from the aromatic ring. nih.gov This leads to the formation of aryl radicals, which can then undergo various reactions, including hydrogen abstraction and combination, ultimately leading to cross-linked, carbonaceous materials or "char." nih.gov This process is distinct from the dealkylation that produces simpler aromatic molecules.

Electron Transfer and Radical-Mediated Processes in Phenolic Systems

The antioxidant properties of hindered phenols like this compound are attributed to their ability to undergo electron transfer and participate in radical-mediated processes. These mechanisms are fundamental to their function as stabilizers in various materials.

The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing it. This process generates a phenoxyl radical. In the case of this compound, the resulting radical is sterically hindered by the two methyl groups in the ortho positions, which enhances its stability and reduces its ability to initiate new radical chains. This is a key feature of effective radical scavengers. nih.gov

The oxidation of phenols can also proceed via a Proton-Coupled Electron Transfer (PCET) mechanism. In PCET, a proton and an electron are transferred in a single concerted step or in separate, sequential steps (proton transfer followed by electron transfer, or vice versa). The specific pathway is influenced by factors such as the oxidation potential of the phenol, the pKa of the phenolic proton, and the nature of the oxidant and the surrounding medium. nih.gov

For instance, studies on tyrosine and its derivatives have shown that the local environment and thermodynamic properties can switch the PCET mechanism between a concerted and a stepwise pathway. nih.gov The oxidation of phenols with intramolecular hydrogen bonds has been shown to occur via a concerted proton-electron transfer (CPET) mechanism.

Biological Activities and Bio Interactions in Model Systems

Antioxidant and Antiradical Efficacy in Chemical and Biological Model Systems

The antioxidant potential of phenolic compounds is a cornerstone of their biological interest. The following subsections detail the performance of 2,6-dimethyl-4-propylphenol and its derivatives in assays designed to quantify their ability to neutralize free radicals and protect cellular components from oxidative damage.

The capacity of phenolic compounds to scavenge free radicals is a primary mechanism of their antioxidant action. Various assays are employed to quantify this activity, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

Research on Schiff base derivatives of syringaldehyde (B56468), which shares a dimethoxyphenol structure with some analogues of the target compound, provides insights into structure-activity relationships. In one study, syringaldehyde itself demonstrated notable DPPH reducing capacity. However, its Schiff base derivative, 2,6-dimethoxy-4-((phenylamino)methyl)phenol (I), was found to be more effective in reducing ferric ions (Fe³⁺) in the FRAP (Ferric Reducing Antioxidant Power) assay. Conversely, another derivative, 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol (II), was most effective in the phosphomolybdate assay, which measures the reduction of Mo(V) to Mo(IV). researchtrend.net The introduction of an electron-withdrawing nitro group in compound II was suggested to diminish its antioxidant potential by delocalizing conjugated electrons. researchtrend.net

A fluorometric method has been developed to assess the peroxyl radical scavenging activities of lipophilic antioxidants. nih.gov This method utilizes BODIPY 581/591 C11 as an indicator and AAPH as a peroxyl radical generator. nih.gov While not directly testing this compound, this assay has been used to determine the relative activities of other lipophilic antioxidants like α-tocopherol and β-carotene. nih.gov

Table 1: Radical Scavenging and Antioxidant Activity of Syringaldehyde Derivatives

CompoundDPPH Reducing CapacityFerric Reducing Ability (FRAP)Phosphomolybdate Assay
SyringaldehydeHigh--
2,6-dimethoxy-4-((phenylamino)methyl)phenol (I)-Effective-
2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol (II)--Most Effective

The lipophilic nature of this compound and its analogues suggests a potential to interact with and protect cellular membranes from lipid peroxidation. Studies on related phenolic compounds have demonstrated this crucial aspect of antioxidant activity.

For instance, research on sulfur-containing derivatives of 2,6-dimethylphenol (B121312) has shown that these compounds possess marked antioxidative effects. One such derivative, 4-(3-dodecylthiopropyl)-2,6-dimethylphenol, was found to increase the survival of Escherichia coli cells, including strains deficient in DNA repair enzymes. nih.gov This protective effect surpassed that of the classic antioxidants α-tocopherol and trolox, highlighting its potent membrane-protecting capabilities. nih.gov The ability of these compounds to mitigate DNA damage underscores their role in maintaining cellular integrity under oxidative stress. nih.gov

Further studies have indicated that phenolic compounds like thymol (B1683141) and carvacrol (B1668589) can compromise the outer membrane of Gram-negative bacteria, thereby increasing the permeability of the cytoplasm. nih.gov This action, while discussed in the context of antimicrobial activity, also relates to their interaction with membrane structures.

Antimicrobial Potentials of this compound Related Structures

The structural features of this compound are shared by a variety of natural and synthetic compounds with known antimicrobial properties. This section examines the antibacterial and antifungal activities of these related structures.

The substitution pattern on the phenolic ring plays a critical role in determining antibacterial efficacy. For example, the substitution of a phenyl moiety with a propyl or methyl group has been reported to be detrimental to the antibacterial effect against Staphylococcus aureus and Bacillus subtilis. mdpi.com A similar negative impact on activity against Listeria monocytogenes was observed when a phenyl group was replaced with a propyl moiety. mdpi.com

In contrast, studies on derivatives of naturally occurring phenols like thymol and carvacrol have shown that the introduction of allyl groups can enhance their potency against planktonic bacteria. nih.gov Specifically, 2-allyl derivatives of thymol and carvacrol were more potent than their 4-allyl isomers against Pseudomonas aeruginosa. nih.gov

Research on Schiff base derivatives of syringaldehyde also provides valuable data. Compound II, 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol, was found to be more effective than the standard antibiotic ampicillin (B1664943) against P. aeruginosa. researchtrend.net

Table 2: Antibacterial Activity of Phenolic Compounds

Compound/ModificationTarget Microorganism(s)Observed Effect
Propyl or methyl substitution on phenyl moietyS. aureus, B. subtilis, L. monocytogenesDecreased antibacterial activity mdpi.com
2-allyl carvacrolS. epidermidis, P. aeruginosaIncreased potency compared to carvacrol nih.gov
2-allyl thymolS. epidermidis, P. aeruginosaIncreased potency compared to thymol nih.gov
2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol (II)P. aeruginosaMore effective than ampicillin researchtrend.net

The antifungal potential of compounds structurally related to this compound has also been investigated. A series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones were designed and synthesized as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1). nih.gov Many of these compounds exhibited significant inhibition of mycelial growth against several phytopathogenic fungi at a concentration of 50 μg/mL. nih.gov Notably, compounds 5f and 5i from this series were found to be significantly more potent against Monilia fructigena than the commercial fungicides captan (B1668291) and chlorothalonil. nih.gov In vivo studies further demonstrated that these compounds could control the growth of M. fructigena to a degree comparable to the commercial fungicide tebuconazole. nih.gov

Receptor Binding and Agonist/Antagonist Studies of Analogues in Defined Systems

The interaction of phenolic compounds with specific cellular receptors can modulate various biological pathways. While direct receptor binding studies for this compound are not extensively documented in the provided context, research on its analogues offers insights into potential mechanisms of action.

As previously mentioned, 2,6-dimethyl-4-aminopyrimidine hydrazones were rationally designed to act as inhibitors of the E. coli pyruvate dehydrogenase complex E1 (PDHc-E1). nih.gov Molecular docking, site-directed mutagenesis, and enzymatic and inhibition kinetic analyses confirmed that these compounds competitively inhibit PDHc-E1 by binding to its active site in a novel "straight" pattern. nih.gov This targeted inhibition of a key metabolic enzyme highlights the potential for designing phenolic compounds with specific receptor or enzyme interactions.

Cannabinoid Receptor (CB2) Ligand Affinity and Selectivity

Research into the direct binding affinity and selectivity of this compound for the cannabinoid receptor 2 (CB2) is not extensively documented in publicly available scientific literature. However, the structure of this compound, a substituted phenol (B47542), allows for inferences based on the broader understanding of cannabinoid receptor-ligand interactions. The affinity of ligands for cannabinoid receptors is notably influenced by the nature and length of alkyl side chains on a phenolic ring. nih.govresearchgate.net

For instance, studies on other cannabinoids have demonstrated that the elongation of an alkyl side chain on a resorcinyl moiety can significantly modulate binding affinity at the CB1 receptor, and to some extent, the CB2 receptor. nih.gov Specifically, the butyl homologue of Δ9-tetrahydrocannabinol, known as Δ9-THCB, has shown comparable affinity for the human CB1 and CB2 receptors to that of Δ9-THC. researchgate.net This suggests that the propyl group at the para position of this compound is a critical determinant of its potential cannabinoid receptor activity.

Furthermore, synthetic cannabinoid agonists often feature varied chemical structures, including classical and nonclassical cannabinoids, as well as aminoalkylindoles, which exhibit strong affinity for both CB1 and CB2 receptors. nih.gov While this compound does not fall into these classical categories, its phenolic structure is a common feature in many molecules that interact with the endocannabinoid system. The dimethyl substitution on the phenol ring at positions 2 and 6 could also influence its binding profile, potentially affecting its selectivity for CB2 over CB1 receptors. However, without direct experimental data, its precise affinity and selectivity remain speculative.

Table 1: Cannabinoid Receptor Affinity of Related Compounds

Compound Receptor Affinity (Ki) Source
Δ9-THCB Human CB1 15 nM researchgate.net
Δ9-THCB Human CB2 51 nM researchgate.net

This table presents data for a structurally related compound to provide context for potential cannabinoid receptor interactions.

Estrogen Receptor Agonist Potency in Model Systems

The estrogenic potential of alkylphenols has been a subject of considerable research. These compounds are recognized as xenoestrogens, capable of mimicking the effects of the natural estrogen 17β-estradiol. researchgate.netnih.gov The estrogenic activity of alkylphenols is highly dependent on their chemical structure, specifically the position and branching of the alkyl group on the phenol ring. researchgate.netnih.gov

Studies have consistently shown that alkylphenols with a substituent at the para position exhibit greater estrogenic activity compared to those with meta or ortho substituents. researchgate.netnih.gov Moreover, the length and branching of this alkyl chain play a crucial role. While some studies on other endpoints suggest that hydrophobicity correlates with certain rapid estrogenic responses, with more hydrophobic compounds showing greater effects, other estrogenic responses are more nuanced. nih.gov

For this compound, the presence of a propyl group at the para position is a key structural feature. Research on a range of 4-substituted alkylphenols has demonstrated estrogenic activity in yeast-based assays expressing the human estrogen receptor. researchgate.netnih.gov While these studies did not specifically report on this compound, they provide a framework for predicting its activity. The presence of the two methyl groups at the ortho positions might sterically hinder the interaction with the estrogen receptor, potentially modulating its potency compared to unsubstituted 4-propylphenol (B1200801). Alkylphenols are generally considered "weak" estrogens in the context of genomic responses. nih.gov

Table 2: Estrogenic Activity of Structurally Similar Alkylphenols

Compound Assay System Activity Source
4-n-Propylphenol Yeast (hER) Estrogenic researchgate.net
4-sec-Butylphenol Yeast (hER) Estrogenic researchgate.net
4-n-Heptylphenol Yeast (hER) Estrogenic researchgate.net
4-tert-Octylphenol Yeast (hER) Estrogenic researchgate.net

This table provides a qualitative overview of the estrogenic activity of structurally related alkylphenols.

Aryl Hydrocarbon Receptor Agonist Activity

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that responds to a wide array of environmental compounds, including various pollutants. nih.gov Upon activation, the AhR can modulate the expression of numerous genes, including those involved in xenobiotic metabolism. nih.gov

The activation of AhR often leads to a cascade of cellular events, and there is known crosstalk between the AhR and other signaling pathways, including the estrogen receptor pathway. nih.gov Given that this compound possesses a phenolic structure with alkyl substitutions, it is plausible that it could interact with the AhR. The specific nature of this interaction, whether as an agonist or an antagonist, would require direct experimental investigation. Studies on other complex molecules have shown that they can activate the AhR and initiate the formation of a nuclear AHR/ARNT heterodimer that binds to its DNA target. nih.gov Without such studies on this compound, its role as an AhR agonist remains a topic for future research.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 Propylphenol

Density Functional Theory (DFT) for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of many-body systems. It is particularly useful for calculating the molecular geometry and energetic properties of phenolic compounds like 2,6-Dimethyl-4-propylphenol. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), can be employed to optimize the molecular structure and predict various properties. nih.gov

Thermochemical Properties of Substituted Phenols

The antioxidant activity of phenols is closely related to the O-H bond dissociation enthalpy (BDE). Lower BDE values indicate a greater ease of hydrogen atom donation to scavenge free radicals. For substituted phenols, the nature and position of the substituents on the aromatic ring significantly influence the O-H BDE. Electron-donating groups, such as the alkyl groups in this compound, are known to decrease the BDE, thereby enhancing antioxidant potential.

Below is an interactive table showcasing representative thermochemical data for phenol (B47542) and a similar substituted phenol, 2,6-dimethylphenol (B121312), which can be used to infer the expected properties of this compound.

Quantum Chemical Calculations for Reaction Intermediates

The antioxidant action of phenols proceeds via the formation of a phenoxy radical intermediate. frontiersin.orgnih.gov Quantum chemical calculations are essential for understanding the structure, stability, and reactivity of these transient species. For substituted phenols, the spin density distribution in the resulting phenoxy radical can be calculated to predict the most likely sites for subsequent reactions. In the case of this compound, the methyl groups at the ortho positions provide steric hindrance around the oxygen atom, which can increase the lifetime of the phenoxy radical.

The reaction of phenoxy radicals is a key step in various chemical and biological processes, including lignin (B12514952) biosynthesis and the metabolism of phenolic toxins. frontiersin.orgnih.gov Computational studies can elucidate the reaction pathways and energy barriers for the subsequent reactions of the phenoxy radical, such as coupling reactions or further oxidation. acs.org For instance, the recombination of a phenoxy radical with an oxygen atom has been studied using multireference calculations to map the potential energy surface. acs.orgacs.org

Quantitative Structure-Activity Relationships (QSAR) in Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For phenolic compounds, QSAR studies have been extensively used to predict their antioxidant activity, toxicity, and other biological effects. nih.govnih.govnih.gov These models are built by correlating molecular descriptors with experimentally determined activities. The goal is to develop predictive models that can be used to screen new compounds and to understand the structural features that are important for a particular activity. mdpi.com

For this compound, a QSAR model could be developed to predict its antioxidant capacity or its toxicity to various organisms. ijsmr.innih.gov The first step in building such a model is to calculate a variety of molecular descriptors. These can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. ijsmr.in

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is the most common descriptor of hydrophobicity. ijsmr.in

Topological descriptors: These are numerical values derived from the 2D representation of the molecule and describe its connectivity and branching.

Once the descriptors are calculated for a set of phenolic compounds with known activities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build the QSAR model. nih.govmdpi.com The quality of the model is assessed through various validation techniques to ensure its predictive power. mdpi.com

The following interactive table provides examples of descriptors that would be relevant for a QSAR study of this compound.

Molecular Modeling of Biological Interactions

Molecular modeling techniques, particularly molecular docking, are used to study the interactions between a small molecule like this compound and a biological target, typically a protein. mdpi.comnih.gov These methods predict the preferred binding orientation of the ligand in the active site of the protein and estimate the strength of the interaction, often expressed as a docking score. nih.govufms.br

The interactions between phenolic compounds and proteins are of great interest due to their implications for human health and the food industry. exlibrisgroup.comnih.gov Phenolics can bind to proteins through a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org These interactions can alter the structure and function of the protein.

For this compound, molecular docking could be used to investigate its potential to inhibit enzymes or to bind to receptors. For example, the antioxidant activity of some phenolic compounds is related to their ability to bind to enzymes involved in oxidative stress. nih.gov Similarly, the toxic effects of some phenols may be due to their interaction with critical cellular proteins. nih.gov

A typical molecular docking study involves the following steps:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a database such as the Protein Data Bank (PDB).

Preparation of the ligand structure: The 3D structure of this compound is generated and optimized.

Docking simulation: A docking program is used to explore the possible binding modes of the ligand in the active site of the protein.

Analysis of the results: The predicted binding poses are analyzed to identify the key interactions between the ligand and the protein. The docking score provides an estimate of the binding affinity. nih.gov

The following interactive table presents a conceptual overview of potential biological targets for this compound and the type of information that can be obtained from molecular docking studies.

Applications in Advanced Chemical Processes and Materials Science

Valorization of Lignin (B12514952) and Biomass Resources

Lignin, an abundant aromatic biopolymer, is a primary byproduct of biorefineries. Its valorization into high-value chemicals is a key goal for creating sustainable industrial processes. Phenolic compounds are crucial building blocks derivable from lignin, and research into their efficient extraction and conversion is ongoing.

Production of Value-Added Phenolic Monomers from Biorefinery Streams

The conversion of lignocellulosic biomass into chemical building blocks is a cornerstone of sustainable chemistry. Lignin can be broken down through processes like reductive catalytic fractionation to yield a variety of alkylmethoxyphenols. While the direct synthesis of 2,6-Dimethyl-4-propylphenol from lignin is not extensively detailed, the production of structurally related compounds like 4-propylphenol (B1200801) from lignin-derived precursors is well-documented.

For instance, research has demonstrated a multi-step approach to convert pine wood lignin into valuable phenols. This involves the initial reductive depolymerization to produce monomeric alkylmethoxyphenols, followed by catalytic demethoxylation and transalkylation. d-nb.info A key intermediate in this pathway is 2-methoxy-4-propylphenol (B1219966), which can be selectively converted to 4-propylphenol with high efficiency. One study achieved a near-complete conversion of 2-methoxy-4-propylphenol with an 88 mol% yield of 4-propylphenol using a MoP/SiO₂ catalyst. d-nb.infotue.nl Similarly, syringol-type lignin can yield 2,6-dimethoxy-4-propylphenol (B1580997), which can also be processed to simpler phenols, although yields may be lower due to oligomerization. d-nb.infotue.nl

Further research has focused on optimizing catalysts for these transformations. A Co₁-Fe₀.₁@NC catalyst has been shown to selectively produce 4-alkylphenols from lignin oil by breaking the Caryl-OCH₃ bonds while preserving other structural features. nih.gov Using this method, a yield of 64.7 mol% of 4-propylphenol was obtained from birch lignin oil. nih.gov These processes highlight a viable route for producing propyl-substituted phenols, the family to which this compound belongs, from renewable biomass resources.

Catalytic Conversion of Lignin-Derived Model Compounds

Precursor Compound Catalyst Product Yield
2-methoxy-4-propylphenol MoP/SiO₂ 4-propylphenol 88 mol%
2-methoxy-4-propylphenol CoP/SiO₂ 4-propylphenol 45 mol%
Eugenol (related structure) Co₁-Fe₀.₁@NC 4-propylphenol 88.3 mol%

Bio-Oil Upgrading and Characterization

Bio-oil, produced from the pyrolysis of biomass, is a complex mixture rich in oxygenated compounds, including a wide array of phenols. nih.govnih.gov The chemical characterization of bio-oil is essential for its potential use as a fuel or chemical feedstock. nih.gov Techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) have been employed to identify hundreds of individual components. nih.gov While specific identification of this compound is not always reported, bio-oils from sources like date palm and poplar have been shown to contain significant phenolic fractions, including phenol (B47542), guaiacol (B22219), and various cresols and xylenols. mdpi.comresearchgate.net For example, analysis of one bio-oil identified 2-methoxy-4-propylphenol as a component. researchgate.net

Polymer Chemistry and Material Science

The incorporation of specific phenolic monomers into polymers can impart desirable properties such as thermal stability, chemical resistance, and specific ion-conductivity. While research directly utilizing this compound is limited, extensive work on the closely related monomer, 2,6-dimethylphenol (B121312), provides a strong precedent for its potential in polymer science.

Integration into Polymer Backbones

The oxidative coupling polymerization of 2,6-dimethylphenol yields poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as polyphenylene ether (PPE). researchgate.netnih.gov This high-performance thermoplastic is valued for its high thermal stability, dimensional stability, and dielectric properties. The synthesis of PPO is typically carried out using copper-complex catalysts in various solvent systems. researchgate.net Research has explored optimizing catalyst systems, such as CuCl/1-methylimidazole/ammonium (B1175870) hydroxide, to achieve high polymer yields and molecular weights. researchgate.net The resulting polymer is often blended with other polymers like polystyrene or nylon to enhance processability and mechanical properties. researchgate.net The principles governing the polymerization of 2,6-dimethylphenol could foreseeably be adapted for this compound, where the additional propyl group might influence solubility, processability, and the final properties of the resulting polymer.

Design of Polymeric Anion Exchange Membranes

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a promising base material for creating high-performance anion exchange membranes (AEMs) used in electrochemical devices like fuel cells. nih.govrsc.org The PPO backbone offers good chemical stability and allows for versatile functionalization routes. rsc.org To create an AEM, the PPO polymer is typically functionalized with quaternary ammonium (QA) groups, which act as anion conductors. nih.govresearchgate.net

Research has shown that the stability and conductivity of these membranes are highly dependent on the structure and placement of the QA groups. rsc.org For instance, composite membranes have been fabricated by incorporating quaternary ammonium-modified silica (B1680970) into a functionalized PPO matrix (QPPO), leading to AEMs with good alkaline stability and ion conductivity. nih.gov A fuel cell using such a membrane achieved a peak power density of 142 mW cm⁻². nih.gov The robust, modifiable nature of the PPO backbone, derived from 2,6-dimethylphenol, makes it a critical platform for AEM development. rsc.org The introduction of a 4-propyl group onto the phenol monomer could potentially alter the morphology and hydrophobicity of the resulting AEM, impacting water uptake and ion transport properties.

Performance of a PPO-Based Composite AEM

Membrane Peak Power Density Current Density at Peak Power
QPPO/QSiO₂-3 142 mW cm⁻² 323 mA cm⁻²

Flavor and Fragrance Research through Chemical Characterization

The sensory properties of phenolic compounds are of significant interest to the flavor and fragrance industry. The odor and taste of a substituted phenol are highly dependent on the nature and position of the functional groups on the aromatic ring. While specific organoleptic data for this compound is not widely published, the profiles of structurally similar compounds provide valuable insights.

For example, the parent compound 2,6-dimethylphenol (also known as 2,6-xylenol) is described as having a sweet, tarry odor. nih.gov Another closely related compound, 2-methoxy-4-propylphenol, is a known flavor compound with organoleptic notes described as clove, spicy, phenolic, and sweet. sigmaaldrich.com It is found naturally in various foods and beverages, including rum, whiskey, and tea, and is used to enhance smoke, spice, and vanilla flavors. sigmaaldrich.com Furthermore, 2,6-dimethoxy-4-propylphenol is characterized as having a phenolic taste. foodb.ca Based on these related structures, it can be inferred that this compound likely possesses a complex phenolic and possibly spicy or smoky aroma profile, making it a potential candidate for use in flavor and fragrance formulations.

Organoleptic Properties of Related Phenolic Compounds

Compound Reported Flavor/Odor Profile
2,6-Dimethylphenol Sweet, tarry odor
2-Methoxy-4-propylphenol Clove, spicy, phenolic, sweet

Characterization of Phenolic Profiles in Smoke and Natural Products

The identification and quantification of specific phenolic compounds, such as this compound and its structural analogs, are critical in understanding the chemical composition of smoke and various natural products. The thermal degradation of lignin, a primary component of wood, produces a complex aerosol containing a wide array of phenolic derivatives. These compounds are instrumental in defining the flavor, aroma, and preservative qualities of smoked foods and liquid smoke preparations. Analytical techniques, predominantly Gas Chromatography-Mass Spectrometry (GC-MS), are essential for separating and identifying these closely related structures within complex matrices.

Research into wood smoke chemistry reveals that the type of wood used significantly influences the resulting phenolic profile. researchgate.net Smoke from hardwoods, such as birch and eucalyptus, is characterized by a high abundance of syringyl derivatives (4-hydroxy-3,5-dimethoxyphenyl compounds). researchgate.net In contrast, softwood smoke is dominated by guaiacyl derivatives (4-hydroxy-3-methoxyphenyl compounds). researchgate.net This distinction is fundamental in characterizing smoke sources. For instance, studies on birchwood smoke have identified numerous dimethoxyphenols that are structurally similar to well-known antioxidants. nih.govresearchgate.net

Liquid smoke, a concentrate produced from wood pyrolysis, is extensively analyzed to characterize its phenolic content. anzbig.org In a study of liquid smoke derived from eucalyptus wood tar, the phenolic fraction constituted 85% of the total compounds identified by GC-MS. researchgate.net Within this fraction, four compounds—syringol (2,6-dimethoxyphenol), 4-methylsyringol, 4-ethylsyringol, and 4-propylsyringol—accounted for approximately 70% of the chromatographic peak areas, demonstrating their dominance in the product's chemical makeup. researchgate.net Similarly, analysis of commercial liquid smoke products consistently shows syringol and guaiacol as major components. researchgate.net

The characterization of these phenolic profiles extends to food products that are smoked as part of their production. In traditional Hunan smoke-cured pork leg, a detailed analysis using Aroma Extract Dilution Analysis (AEDA) identified several key aroma-active phenols. Notably, 2,6-dimethoxyphenol (B48157) and 3,4-dimethylphenol (B119073) had high flavor dilution (FD) factors of 2187, contributing leather and green notes. nih.gov This indicates their significant impact on the final sensory properties of the cured meat. nih.gov The compound 2,6-dimethylphenol was also identified as a key odorant in this product. nih.gov Beyond smoked foods, related compounds like 2,6-dimethoxy-4-propylphenol have been detected in fish, suggesting potential as a biomarker for consumption. foodb.cahmdb.ca

The detailed findings from these characterization studies are summarized in the tables below.

Table 1: Phenolic Compounds Identified in Wood and Liquid Smoke

CompoundSourceAnalytical MethodKey FindingsReference
Syringol (2,6-dimethoxyphenol) Eucalyptus Wood TarGC-MSOne of four phenolic compounds accounting for ~70% of chromatographic area. researchgate.net
4-propylsyringol (2,6-dimethoxy-4-propylphenol) Eucalyptus Wood TarGC-MSOne of four phenolic compounds accounting for ~70% of chromatographic area. researchgate.net
Guaiacol (2-methoxyphenol) Wood Sawdust (Liquid Smoke)GC-MSFound as a dominant phenolic compound in both crude and purified liquid smoke. anzbig.org
Phenol Wood Sawdust (Liquid Smoke)GC-MSIdentified as a dominant phenolic compound in liquid smoke samples. anzbig.org
4-methylsyringol Eucalyptus Wood TarGC-MSOne of four phenolic compounds accounting for ~70% of chromatographic area. researchgate.net
4-ethylsyringol Eucalyptus Wood TarGC-MSOne of four phenolic compounds accounting for ~70% of chromatographic area. researchgate.net
2-methoxy-4-propylphenol Liquid SmokeGC-MSIdentified as a key contributor to the characteristic smoky flavor. smolecule.com

Table 2: Phenolic Compounds Characterized in Smoked Foods

CompoundSourceAnalytical MethodKey FindingsReference
2,6-dimethoxyphenol Hunan Smoke-Cured Pork LegAEDA, GC-OHigh Flavor Dilution (FD) factor of 2187; described with leather and green notes. nih.gov
2,6-dimethylphenol Hunan Smoke-Cured Pork LegAEDA, GC-OIdentified as a key odorant contributing to the smoky sensory attribute. nih.gov
3-ethylphenol Hunan Smoke-Cured Pork LegAEDA, GC-OPossessed the highest FD factor of 6561 in the study. nih.gov
3,4-dimethylphenol Hunan Smoke-Cured Pork LegAEDA, GC-OHigh FD factor of 2187; described with stink and leather notes. nih.gov

Future Research Directions and Emerging Opportunities

Development of Sustainable and Efficient Synthetic Routes for Hindered Phenols

The industrial synthesis of hindered phenols, including 2,6-dimethyl-4-propylphenol, has traditionally relied on methods that can be resource-intensive and generate significant waste. acs.orgacs.org A prominent area of future research is the development of sustainable and efficient synthetic routes that align with the principles of green chemistry. patsnap.compatsnap.com This involves exploring alternative feedstocks, novel catalytic systems, and more atom-economical reaction pathways.

A key focus is the utilization of renewable resources to replace petroleum-based starting materials. patsnap.compatsnap.commdpi.com Lignocellulosic biomass, a plentiful and renewable resource, is a promising source for producing phenolic compounds. nih.govtransparencymarketresearch.com Research is ongoing to develop efficient methods for the depolymerization of lignin (B12514952) and subsequent conversion of the resulting monomers into valuable alkylphenols. nih.govrsc.orgresearchgate.net This approach not only reduces reliance on fossil fuels but also contributes to the valorization of waste biomass streams. rsc.org

The development of advanced catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of hindered phenols. acs.orgacs.org Researchers are investigating a range of catalysts, including solid acid catalysts like zeolites, to facilitate the selective alkylation of phenols. whiterose.ac.ukrsc.org Dual catalytic systems, combining a metal catalyst with a Lewis acid, have also shown promise in promoting regioselective ortho-alkylation of phenols with high atom and step economy. acs.orgacs.org Furthermore, chemo-enzymatic approaches, which utilize enzymes for specific transformations, offer a sustainable route to renewable lipophilic antioxidants. mdpi.com

The table below summarizes some of the emerging sustainable synthetic routes for hindered phenols.

Synthetic RouteKey FeaturesAdvantages
Lignin Valorization Depolymerization of lignin to produce phenolic monomers. nih.govrsc.orgresearchgate.netUtilizes renewable biomass, reduces reliance on fossil fuels. nih.govtransparencymarketresearch.com
Solid Acid Catalysis Use of catalysts like zeolites for selective alkylation. whiterose.ac.ukrsc.orgCan offer high selectivity and potential for catalyst recycling. acs.org
Dual Catalytic Systems Combination of metal and Lewis acid catalysts. acs.orgacs.orgHigh regioselectivity, atom economy, and can operate under milder conditions. acs.org
Chemo-Enzymatic Synthesis Utilizes enzymes for specific synthetic steps. mdpi.comHigh selectivity, environmentally friendly reaction conditions. mdpi.com

Elucidation of Complex Mechanistic Pathways in Advanced Catalytic Systems

A deeper understanding of the reaction mechanisms underlying the synthesis of hindered phenols is essential for optimizing existing processes and designing new, more efficient catalysts. Future research will focus on elucidating the complex mechanistic pathways in advanced catalytic systems used for phenol (B47542) alkylation. nih.govresearchgate.netslchemtech.compnnl.gov

Computational methods, such as density functional theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. nih.govresearchgate.net These studies can provide insights into the energetics of different reaction pathways, the structure of transition states, and the role of the catalyst in facilitating the reaction. nih.govresearchgate.net For instance, DFT calculations have been used to understand the mechanism of phenol alkylation with olefins in the presence of cation-exchange resins, revealing the importance of both neutral and ionic pathways. nih.govresearchgate.net

In situ spectroscopic techniques, such as solid-state NMR spectroscopy, can provide real-time information about the species present on the catalyst surface during the reaction. pnnl.gov This allows for the direct observation of reaction intermediates and can help to validate mechanistic proposals derived from computational studies. By combining computational and experimental approaches, researchers can gain a comprehensive understanding of the factors that control catalyst activity and selectivity. nih.govresearchgate.netpnnl.gov

Key areas of investigation into the mechanistic pathways of phenol alkylation include:

The nature of the active sites on heterogeneous catalysts and their interaction with reactants. whiterose.ac.uk

The mechanism of electrophile generation from alkylating agents such as olefins and alcohols. slchemtech.compnnl.gov

The factors controlling regioselectivity , particularly the preference for ortho-alkylation. acs.orgnih.govresearchgate.net

The role of the solvent and other reaction parameters in influencing the reaction pathway.

Exploration of Novel Biological Activities in Defined In Vitro and Ex Vivo Systems

While hindered phenols are well-known for their antioxidant properties, there is a growing interest in exploring their broader biological activities. researchgate.net Future research will involve the systematic evaluation of compounds like this compound in a variety of defined in vitro and ex vivo systems to identify novel therapeutic applications.

The antioxidant activity of phenolic compounds is a key area of investigation. researchgate.netmdpi.com Studies have shown that the structure of the phenol, including the nature and position of substituents, significantly influences its radical scavenging ability. researchgate.netphantomplastics.com The presence of bulky alkyl groups at the ortho positions, as in this compound, can enhance antioxidant efficacy by stabilizing the resulting phenoxyl radical. researchgate.net

Beyond antioxidant activity, researchers are exploring other potential biological effects, such as antibacterial and anti-inflammatory properties. mdpi.com Some studies have investigated the antibacterial activity of phenolic compounds against various bacterial strains, and quantitative structure-activity relationship (QSAR) models are being developed to understand the structural features that contribute to this activity. frontiersin.org

The table below highlights some of the biological activities of hindered phenols that are being explored.

Biological ActivityDescriptionResearch Focus
Antioxidant Scavenging of free radicals to prevent oxidative damage. researchgate.netmdpi.comUnderstanding structure-activity relationships, comparison with known antioxidants. researchgate.netphantomplastics.com
Antibacterial Inhibition of bacterial growth. mdpi.comfrontiersin.orgScreening against various pathogenic bacteria, development of QSAR models. frontiersin.org
Anti-inflammatory Reduction of inflammation. mdpi.comInvestigation in cell-based assays and animal models of inflammation.

Advanced Computational Design and Predictive Modeling for Phenolic Compounds

Computational chemistry and molecular modeling have become indispensable tools in the design and development of new molecules with desired properties. nih.govlp.edu.ua In the context of phenolic compounds, advanced computational methods are being employed to predict their physicochemical properties, biological activities, and to guide the synthesis of novel compounds with enhanced efficacy. nih.govlp.edu.uamdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.govnih.govimist.maresearchgate.net By developing robust QSAR models, it is possible to predict the antioxidant or antibacterial activity of new phenolic compounds before they are synthesized, thereby saving time and resources. frontiersin.orgnih.govnih.govimist.maresearchgate.net These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to capture the key structural features that determine activity. nih.govimist.ma

Density functional theory (DFT) calculations are widely used to compute various molecular properties of phenolic compounds, such as bond dissociation enthalpies (BDEs) and ionization potentials, which are key indicators of their antioxidant activity. lp.edu.uaacs.org These theoretical calculations can provide valuable insights into the mechanisms of antioxidant action and help in the rational design of more potent antioxidants. lp.edu.uaacs.org

The application of artificial neural networks (ANNs) is also emerging as a powerful tool for modeling and predicting the properties of phenolic compounds. mdpi.com ANNs can be trained on experimental data to learn complex relationships between molecular structure and activity, and can then be used to make predictions for new compounds. mdpi.com

Integration into Circular Economy and Bio-based Manufacturing Paradigms

The transition towards a circular economy and bio-based manufacturing presents significant opportunities for the sustainable production and utilization of phenolic compounds like this compound. This paradigm shift involves moving away from a linear "take-make-dispose" model to a more circular approach where resources are kept in use for as long as possible.

A key aspect of this integration is the use of renewable and waste-derived feedstocks. As previously mentioned, lignin from biomass is a promising renewable source for producing phenols. nih.govrsc.orgresearchgate.netnih.govscispace.com Additionally, the chemical recycling of plastic waste can generate valuable feedstocks for the chemical industry, including phenols. moeveglobal.com Companies are already exploring the co-processing of pyrolysis oil derived from recycled plastics to produce circular phenol and acetone. moeveglobal.com

The development of bio-based manufacturing processes is another crucial element. This involves leveraging biotechnology and biocatalysis to produce chemicals from renewable resources in a more sustainable manner. mdpi.com The use of enzymes in the synthesis of hindered phenols is an example of how bio-based manufacturing can contribute to greener chemical production. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dimethyl-4-propylphenol with high purity for experimental use?

  • Methodological Answer : Optimize synthesis via Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. Use PubChem-derived structural data (e.g., InChI=1S/C14H14O...) to guide reaction conditions, such as solvent polarity and catalyst selection . Monitor purity via HPLC coupled with mass spectrometry, referencing NIST spectral libraries for validation .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodological Answer : Cross-validate experimental measurements (e.g., shake-flask method for logP) with computational predictions from Quantum Chemistry or QSPR models, such as those used in CC-DPS profiling . Address inconsistencies by controlling variables like temperature and solvent composition, and compare results against PubChem’s aggregated datasets .

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization to improve volatility, referencing NIST retention indices and fragmentation patterns . For non-volatile derivatives, employ NMR (1H/13C) with DEPT-135 to confirm substitution patterns on the phenolic ring .

Advanced Research Questions

Q. How can computational modeling improve the prediction of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic effects of methyl and propyl substituents on the phenol ring. Validate predictions using CC-DPS’s neural network-based QSPR models, which integrate Statistical Thermodynamics and Quantum Chemistry parameters . Compare results with experimental kinetic data to refine transition-state approximations.

Q. What strategies are critical for reconciling contradictory spectral data (e.g., IR, NMR) across studies on this compound?

  • Methodological Answer : Conduct a meta-analysis of spectral data from NIST and PubChem, identifying outliers through principal component analysis (PCA). Replicate disputed measurements under standardized conditions (e.g., deuterated solvents for NMR) and apply error-correcting algorithms to isolate instrumental vs. sample-based discrepancies .

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing cytotoxicity risks?

  • Methodological Answer : Follow RIFM’s safety evaluation framework, including Ames tests for mutagenicity and EC3 assays for skin sensitization . Use structure-activity relationship (SAR) models to prioritize derivatives with lower logP values, reducing membrane permeability and off-target effects .

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Simulate degradation pathways via advanced oxidation processes (AOPs), using LC-QTOF-MS to identify intermediates. Correlate half-lives with QSPR-predicted photolysis rates and validate against experimental data from controlled microcosm studies .

Q. How can structural analogs of this compound be systematically identified for comparative studies?

  • Methodological Answer : Use cheminformatics tools (e.g., Tanimoto similarity scoring) to screen databases for analogs with shared substructures (e.g., 2,6-di-tert-butyl-4-methylphenol). Prioritize candidates based on PubChem’s similarity clustering and validate bioactivity via high-throughput screening .

Notes on Evidence Utilization

  • PubChem Data : Used for structural validation and physicochemical property benchmarking .
  • NIST Libraries : Critical for spectral interpretation and resolving analytical conflicts .
  • CC-DPS Models : Applied for predictive modeling of reactivity and environmental behavior .
  • RIFM Criteria : Provided frameworks for safe biological evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.